molecular formula C4H8N6O B1202932 [(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol CAS No. 937-35-9

[(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol

Cat. No. B1202932
Key on ui cas rn: 937-35-9
M. Wt: 156.15 g/mol
InChI Key: MBHRHUJRKGNOKX-UHFFFAOYSA-N
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Patent
US05162394

Procedure details

Formaldehyde reacts with melamine to form methylol melamine: ##STR2## Polymerization of melamine and formaldehyde is inhibited by keeping the solution at an alkaline pH, by keeping the temperature and concentration of reactants somewhat low, and by the inclusion of methanol in the formalin solution (formalin solutions typically include about 15% methanol to inhibit polymerization of formaldehyde molecules).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].[N:3]1[C:10]([NH2:11])=[N:9][C:7]([NH2:8])=[N:6][C:4]=1[NH2:5]>>[CH2:1]([NH:5][C:4]1[N:6]=[C:7]([NH2:8])[N:9]=[C:10]([NH2:11])[N:3]=1)[OH:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(O)NC1=NC(=NC(=N1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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